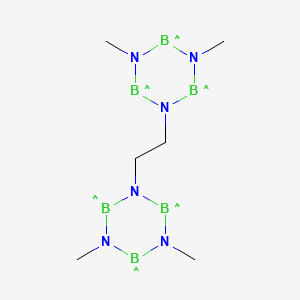![molecular formula C40H74N2O2S2 B14646908 1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] CAS No. 52899-83-9](/img/structure/B14646908.png)
1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is a complex organic compound characterized by its unique structure, which includes a dihydropyrimidine core and two octylthiirane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea. This reaction is often carried out under acidic conditions and can be catalyzed by various acids, such as oxalic acid .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] can undergo various chemical reactions, including:
Oxidation: The thiirane groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiirane rings can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mécanisme D'action
The mechanism of action of 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] involves its interaction with molecular targets and pathways within biological systems. The compound’s dihydropyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with enzymes and receptors involved in nucleotide metabolism. Additionally, the thiirane groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-hexadecanone): Similar structure but with hexadecanone groups instead of octylthiirane.
1,1’-Dihydropyrimidine-1,3(2H,4H)-diyldi(1-octanone): Similar structure but with octanone groups instead of octylthiirane.
Uniqueness: 1,1’-Dihydropyrimidine-1,3(2H,4H)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one] is unique due to the presence of octylthiirane groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
52899-83-9 |
|---|---|
Formule moléculaire |
C40H74N2O2S2 |
Poids moléculaire |
679.2 g/mol |
Nom IUPAC |
8-(3-octylthiiran-2-yl)-1-[3-[8-(3-octylthiiran-2-yl)octanoyl]-1,3-diazinan-1-yl]octan-1-one |
InChI |
InChI=1S/C40H74N2O2S2/c1-3-5-7-9-13-19-26-35-37(45-35)28-21-15-11-17-23-30-39(43)41-32-25-33-42(34-41)40(44)31-24-18-12-16-22-29-38-36(46-38)27-20-14-10-8-6-4-2/h35-38H,3-34H2,1-2H3 |
Clé InChI |
QRGLIZFNUZGDOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(S1)CCCCCCCC(=O)N2CCCN(C2)C(=O)CCCCCCCC3C(S3)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


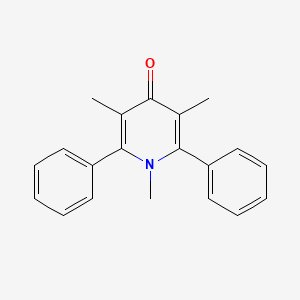
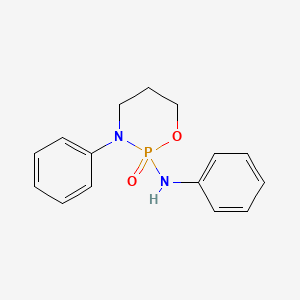

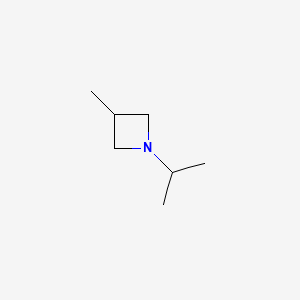
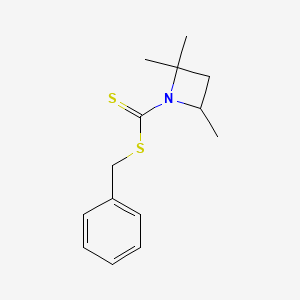
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

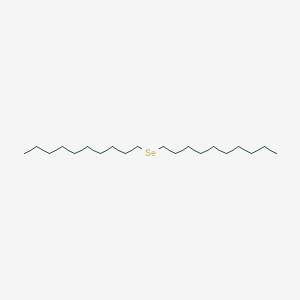
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
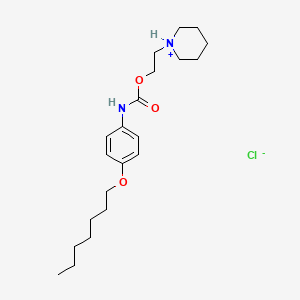

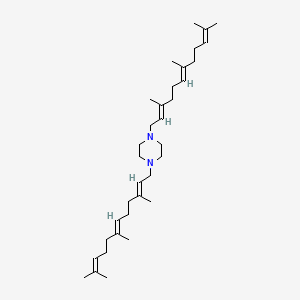
![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
